3-ethylsulfonyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
3-Ethylsulfonyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule featuring a benzamide core substituted with an ethylsulfonyl group at the 3-position of the benzene ring and a 1,3,4-oxadiazole moiety bearing a 4-fluorophenyl group at the 2-position. The ethylsulfonyl group enhances hydrophilicity and may influence binding to biological targets such as enzymes or receptors, while the 4-fluorophenyl substituent likely contributes to π-π stacking interactions in molecular recognition .
Properties
IUPAC Name |
3-ethylsulfonyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4S/c1-2-26(23,24)14-5-3-4-12(10-14)15(22)19-17-21-20-16(25-17)11-6-8-13(18)9-7-11/h3-10H,2H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRQONYUFUNDRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethylsulfonyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The ethylsulfonyl group is introduced through a sulfonylation reaction, while the fluorophenyl-oxadiazole moiety is constructed through a cyclization reaction involving a fluorophenyl derivative and a hydrazine derivative.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to ensure consistent product quality. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The ethylsulfonyl group can be further oxidized to produce sulfonic acids.
Reduction: : The oxadiazole ring can be reduced to form a corresponding amine.
Substitution: : The fluorophenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Electrophilic substitution reactions often use strong acids like sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: : Sulfonic acids
Reduction: : Amines
Substitution: : Substituted fluorophenyl derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 3-ethylsulfonyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine
In the medical field, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which 3-ethylsulfonyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: The ethylsulfonyl group in the target compound may enhance solubility compared to the ethylthio group in compound 6a, which showed potent hCA II inhibition . 4-Fluorophenyl on the oxadiazole ring is conserved in multiple analogues (e.g., LMM5, compound 7 in ), suggesting its role in target binding.
Enzyme Inhibition :
- Compound 6a (ethylthio-substituted) demonstrated strong hCA II inhibition (IC₅₀: 0.12 µM), likely due to hydrophobic interactions with the enzyme’s active site . The target compound’s ethylsulfonyl group may exhibit similar or distinct interactions.
Antifungal Activity :
- LMM5 and LMM11 () inhibit C. albicans via Trr1 inhibition. The target compound’s 4-fluorophenyl and ethylsulfonyl groups may align with this mechanism, though experimental validation is needed .
Physicochemical and Pharmacokinetic Comparison
| Property | Target Compound | LMM5 (Antifungal) | 6a (hCA II Inhibitor) |
|---|---|---|---|
| Molecular Weight | 478.5 g/mol (C₂₄H₁₉FN₄O₄S)* | ~600 g/mol (estimated) | 421.45 g/mol (C₁₇H₁₅N₃O₄S₂) |
| LogP (Predicted) | ~3.2 (moderate lipophilicity) | ~4.1 (higher lipophilicity) | ~2.8 |
| Solubility | Moderate (sulfonyl group) | Low (bulky sulfamoyl) | High (sulfonyl + ethylthio) |
*Molecular weight inferred from structurally similar compound in .
Biological Activity
3-ethylsulfonyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
It features an ethylsulfonyl group, a benzamide moiety, and a 1,3,4-oxadiazole ring with a fluorophenyl substituent.
Biological Activity Overview
The biological activity of 3-ethylsulfonyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide has been investigated in various studies. Key findings include:
- Anticancer Activity : The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results against A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells with IC50 values comparable to standard chemotherapeutics like doxorubicin .
- Anti-inflammatory Effects : Research indicates that derivatives of oxadiazole compounds possess anti-inflammatory properties. The presence of the oxadiazole moiety is critical for enhancing anti-inflammatory activity .
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses have been proposed based on structure-activity relationship (SAR) studies:
- Interaction with Proteins : Molecular dynamics simulations suggest that the compound interacts with target proteins primarily through hydrophobic interactions and some hydrogen bonding .
- Inhibition of Enzymatic Activity : Some studies indicate that compounds similar to 3-ethylsulfonyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide may inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression .
Case Studies and Experimental Findings
Several experimental studies have evaluated the biological activity of this compound:
Table 1: Summary of Biological Activities
Detailed Findings
- Anticancer Studies : In vitro studies demonstrated that the compound inhibited cell proliferation effectively in A-431 and Jurkat cell lines. The observed IC50 values were below 15 µM, indicating strong cytotoxic potential .
- Anti-inflammatory Studies : The compound was tested in models for inflammation, showing significant reduction in inflammatory markers. The structure's modification at specific positions enhanced its efficacy compared to other derivatives .
Q & A
Basic: What synthetic routes are commonly used to prepare 3-ethylsulfonyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide?
The synthesis typically involves sequential functionalization of the oxadiazole and benzamide moieties. A general approach includes:
- Step 1: Synthesis of 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine via cyclization of 4-fluorophenylhydrazide with cyanogen bromide in methanol .
- Step 2: Coupling the oxadiazole amine with 3-ethylsulfonylbenzoyl chloride under basic conditions (e.g., pyridine or sodium hydride in dry THF) .
- Step 3: Purification via column chromatography and characterization using / NMR and HPLC (retention time and purity >95%) .
Key Considerations: Optimize reaction time (e.g., 18 hours for coupling) and stoichiometry (1.1 eq. acyl chloride) to improve yields, which may vary from 5% to 62% depending on steric/electronic effects .
Advanced: How do substituents on the benzamide and oxadiazole rings influence bioactivity?
Structure-activity relationship (SAR) studies reveal:
- Electron-Withdrawing Groups (e.g., -SOCH): Enhance metabolic stability and target binding via hydrogen bonding (e.g., sulfonyl groups interact with enzyme active sites like hCA II) .
- Fluorophenyl on Oxadiazole: Improves lipophilicity (log P ~3.5), facilitating membrane permeability, as seen in analogs with antitumor activity against CCRF-CEM cells (% GI = 68.89) .
- Comparative Data: Replacement of ethylsulfonyl with methylsulfanyl reduces enzyme inhibition (e.g., IC increases 2-fold in hCA II assays) .
Methodology: Use molecular docking (e.g., AutoDock Vina) to simulate interactions with targets like TRPM8 or InhA enzymes, validated by enzyme kinetics .
Basic: What analytical techniques confirm the compound’s structural integrity?
- NMR Spectroscopy: NMR (500 MHz, DMSO-d) shows diagnostic peaks:
- Oxadiazole NH at δ 12.01 (s, 1H) .
- Fluorophenyl aromatic protons at δ 7.47 (t, J = 8.7 Hz, 2H) .
- HPLC: Retention time ~11.5–12.5 minutes (C18 column, acetonitrile/water gradient) confirms >95% purity .
- ESI-MS: Molecular ion [M+H] at m/z 384.1 (calculated for CHFNOS: 383.08) .
Advanced: How can conflicting biological activity data across analogs be resolved?
Case Example: A compound with 4-bromophenyl substitution (similar to 37 in ) showed 5% yield but 96% purity, while a 4-fluorophenyl analog (39 ) achieved 62% yield.
- Root Cause Analysis: Steric hindrance from bromine may reduce coupling efficiency.
- Resolution:
Advanced: What strategies optimize in vitro assays for evaluating enzyme inhibition?
- Target Selection: Prioritize enzymes with known oxadiazole sensitivity (e.g., carbonic anhydrase II, TRPM8) .
- Assay Design:
- Use fluorescence-based assays (e.g., inhibition of Ca/calmodulin activity) with ATP as a positive control .
- Validate via IC determination (e.g., 6i in showed IC = 15.14 μM in antioxidant assays).
- Data Normalization: Account for autofluorescence of the oxadiazole ring by including blank controls .
Basic: What are the compound’s key physicochemical properties?
- Lipophilicity: Predicted log P ~3.2 (Molinspiration), within Lipinski’s limits for drug-likeness .
- Solubility: Moderate aqueous solubility (~50 μM in PBS pH 7.4) due to the sulfonyl group .
- Thermal Stability: Decomposes above 250°C (DSC analysis of analogs) .
Advanced: How does molecular docking clarify the mechanism of action?
- Example: Docking of 6a () into hCA II (PDB:5NY3) revealed hydrogen bonds with Thr199 and hydrophobic interactions with Val135, explaining its IC of 0.8 μM.
- Protocol:
- Prepare protein (remove water, add hydrogens).
- Generate ligand conformers (e.g., Open Babel).
- Score binding poses using Glide SP .
Basic: What safety precautions are required during synthesis?
- Handling Sulfonyl Chlorides: Use inert atmosphere (N) and cold conditions (0–5°C) to prevent exothermic reactions .
- Waste Disposal: Quench residual acyl chlorides with ice-cold sodium bicarbonate before disposal .
Advanced: How can computational models predict metabolic stability?
- Tools: SwissADME or ADMET Predictor to estimate CYP450 metabolism.
- Key Findings: Ethylsulfonyl groups reduce CYP3A4-mediated oxidation compared to methylsulfanyl analogs .
- Validation: Compare in vitro microsomal stability (e.g., t >60 minutes in human liver microsomes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
